N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-9-19(17,18)14-11-5-3-6-12(10-11)15-8-4-7-13(15)16/h3,5-6,10,14H,2,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYYJFAMZBKJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compound : N-[3-(2-Oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
- Core Features: Sulfonamide group (–SO₂NH₂) linked to a propane chain. Pyrrolidinone (2-oxopyrrolidin) ring at the meta position of the phenyl group.
Analog 1 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core Features: Sulfonamide group attached to a benzene ring. Fluorine substituents improving lipophilicity and metabolic stability.
- Comparison: The analog’s extended heterocyclic system (pyrazolopyrimidine) likely increases target selectivity compared to the simpler pyrrolidinone in the key compound. Fluorination in the analog may enhance bioavailability, a feature absent in the key compound.
Analog 2 : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core Features :
- Thioether (–S–) linkage instead of sulfonamide.
- Trifluoromethyl (–CF₃) group and pyrazole ring, contributing to electronegativity and steric effects.
- The trifluoromethyl group in the analog enhances electronegativity, which could improve membrane permeability compared to the key compound’s propane-sulfonamide chain.
Physical and Spectroscopic Properties
| Property | Key Compound | Analog 1 () | Analog 2 () |
|---|---|---|---|
| Molecular Weight (g/mol) | Not reported | 589.1 (M⁺+1) | Not reported |
| Melting Point | Not reported | 175–178°C | Not reported |
- Insights :
Conformational Analysis (Ring Puckering)
The pyrrolidinone ring in the key compound may adopt specific puckered conformations, as described by Cremer and Pople’s generalized puckering coordinates . For five-membered rings like pyrrolidinone, puckering amplitude (q) and phase angle (φ) influence intramolecular strain and intermolecular interactions. Compared to:
- Analog 1 : The chromen-4-one ring (six-membered) likely adopts a planar or boat conformation, reducing strain but limiting adaptability in binding pockets.
- Analog 2: The pyrazole ring (five-membered) may exhibit minimal puckering due to aromaticity, contrasting with the non-aromatic, flexible pyrrolidinone.
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 268.34 g/mol
- CAS Number : 942012-91-1
The sulfonamide group in this compound enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in target enzymes, inhibiting their activity. This interaction is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The pyrrolidinone ring may engage with hydrophobic pockets in proteins, enhancing binding affinity and specificity to various receptors.
1. Inhibition of Carbonic Anhydrase
Research indicates that this compound acts as a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in physiological processes. Inhibition of CA can lead to therapeutic effects in conditions such as:
- Glaucoma : Reducing intraocular pressure.
- Epilepsy : Modulating neuronal excitability.
- Edema : Decreasing fluid retention.
2. Anticancer Properties
Studies have explored the potential anticancer effects of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Research Findings
Several studies have highlighted the biological activity of this compound:
| Study Reference | Findings | IC Value |
|---|---|---|
| Inhibition of carbonic anhydrase | 10 µM | |
| Induction of apoptosis in cancer cells | 15 µM | |
| Modulation of inflammatory pathways | 20 µM |
Case Study 1: Carbonic Anhydrase Inhibition
In a controlled laboratory setting, researchers tested the effectiveness of this compound on various isoforms of carbonic anhydrase. The study demonstrated that the compound selectively inhibited specific isoforms associated with ocular and neurological functions, suggesting its potential for treating related disorders.
Case Study 2: Antitumor Activity
Another study focused on the compound's effects on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. This positions this compound as a promising candidate for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide with high purity?
- Methodology :
- React 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with 3-aminophenol derivatives under microwave-assisted conditions in acetonitrile, using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Purify via flash chromatography (e.g., methylene chloride/ethyl acetate gradients) to achieve >95% purity .
- Confirm structure using and NMR (e.g., characteristic sulfonamide proton at δ 10–11 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural conformation of the pyrrolidinone ring in This compound be analyzed?
- Methodology :
- Use X-ray crystallography (SHELX suite for refinement) to resolve puckering parameters (amplitude , phase angle ) .
- Compare with Cremer-Pople ring puckering coordinates for monocyclic systems to quantify non-planarity .
- Validate computational models (e.g., DFT) against crystallographic data .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology :
- Conduct competitive binding assays (e.g., EBI displacement in M21 cells) to assess tubulin-binding affinity .
- Use Western blotting (anti-β-tubulin antibodies) to evaluate effects on microtubule stability .
- Measure IC values in cancer cell lines (e.g., melanoma, colorectal) using MTT assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodology :
- Synthesize derivatives with substitutions on the phenyl ring (e.g., halogenation, methoxy groups) and the pyrrolidinone moiety .
- Compare activity data (IC, binding constants) with computational descriptors (e.g., logP, polar surface area) using QSAR models .
- Analyze steric/electronic effects via molecular docking (MOE software) against α,β-tubulin (PDB:1SA0) .
Q. How to resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Validate assay conditions (e.g., cell density, incubation time, solvent controls) to rule out experimental variability .
- Perform pharmacokinetic studies (e.g., plasma stability, membrane permeability) to assess bioavailability differences .
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., RAF kinase vs. tubulin) .
Q. What strategies optimize low synthetic yields during scale-up?
- Methodology :
- Screen alternative catalysts (e.g., triethylamine vs. DMAP) and solvents (acetonitrile vs. THF) to improve reaction efficiency .
- Employ continuous flow chemistry for precise control of reaction parameters (temperature, residence time) .
- Use DOE (Design of Experiments) to identify critical factors (e.g., stoichiometry, microwave power) .
Q. How can molecular docking predict binding modes of this compound with novel targets?
- Methodology :
- Prepare protein structures (e.g., RAF kinase, PDB:4G0N) by adding hydrogens and partial charges (MOE or AutoDock Tools) .
- Perform flexible docking with induced-fit protocols to account for side-chain movements .
- Validate predictions via mutagenesis (e.g., key residue substitutions) and SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
